Mast Cell Degranulating Peptide HR-2
Description
Origin and Discovery within Venom Peptidomics
The discovery and characterization of Mast Cell Degranulating Peptide HR-2 are rooted in the field of venom peptidomics. This discipline combines proteomics and peptidomics to analyze the complex mixture of peptides and small proteins found in animal venoms. mdpi.com Venoms, particularly from insects like wasps and hornets, are a rich source of bioactive molecules that have evolved for defense and predation. frontiersin.orgnih.gov
HR-2 was identified as a component of the venom from the giant hornet, Vespa orientalis. cpcscientific.com The analysis of such venoms involves separating the crude venom into its various components, often using techniques like high-performance liquid chromatography (HPLC). Following separation, mass spectrometry and sequencing are employed to determine the precise amino acid sequence and molecular weight of each peptide. mdpi.com Through this systematic approach, researchers identified HR-2 and determined its primary structure. cpcscientific.com This peptidomic approach has been instrumental in discovering a vast library of venom peptides, including numerous mastoparans, and allows for the systematic investigation of their structure-function relationships. nih.gov
Classification and Structural Features of the Mastoparan (B549812) Family
This compound is classified as a member of the mastoparan family. Mastoparans are a group of linear, cationic peptides, typically comprising 14 amino acid residues, although variations in length exist. frontiersin.orgwikipedia.org A key characteristic of this family is the C-terminal amidation and the presence of multiple hydrophobic and basic amino acids. frontiersin.org These features enable mastoparans to adopt an amphipathic α-helical conformation when interacting with cell membranes, a structural transition that is crucial for their biological activity. wikipedia.orgqeios.com
The mastoparan family is diverse, with numerous members identified from the venoms of various wasp species. nih.gov These peptides can be further categorized into subfamilies based on sequence homology and structural characteristics, which in turn can influence their biological functions. nih.gov For instance, differences in the amino acids on the hydrophobic face of the α-helix are thought to play a pivotal role in the peptide's ability to induce mast cell degranulation. nih.gov The hydrophobicity of these peptides is considered a critical factor for their biological activities. researchgate.net
The specific amino acid sequence for this compound is detailed in the table below.
Table 1: Amino Acid Sequence and Properties of this compound
| Property | Details |
|---|---|
| One-Letter Sequence | FLPLILGKLVKGLL-NH2 cpcscientific.com |
| Three-Letter Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 cpcscientific.com |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ cpcscientific.com |
| Molecular Weight | 1523.03 g/mol cpcscientific.com |
| CAS Registry Number | 80388-04-1 cpcscientific.com |
Source: CPC Scientific, 2024 cpcscientific.com
The structure of mastoparans, including HR-2, allows them to interact with and disrupt cell membranes. In an aqueous environment, mastoparan exists in an unordered, nonhelical form. wikipedia.org However, upon exposure to a membrane environment, such as the phospholipid bilayer of a mast cell, it transitions into an α-helical structure. wikipedia.org This amphipathic helix inserts into the membrane, leading to increased permeability and the activation of intracellular signaling pathways, such as G-protein-mediated cascades, which ultimately cause the release of histamine-containing granules. wikipedia.org
Historical Context of Mast Cell Modulating Peptides
The study of venom peptides that modulate mast cell function has a rich history. Mast cells themselves were first described over 130 years ago by Paul Ehrlich. nih.gov However, the understanding that these cells could be targeted by specific venom components came much later. For many years, the primary role of mast cell peptidases was considered to be as markers of degranulation. nih.gov
A seminal discovery in this field was the isolation of Mast Cell Degranulating Peptide (MCDP), also known as peptide 401, from the venom of the honeybee (Apis mellifera). nih.govwikipedia.org This 22-amino acid peptide was found to be a potent agent for causing histamine (B1213489) release from mast cells at low concentrations, while paradoxically showing anti-inflammatory properties at higher concentrations. nih.govwikipedia.org
The first peptide to be named "mastoparan" was isolated in 1979 from the venom of the wasp Vespula lewisii. nih.govjst.go.jp This discovery opened the door to identifying a large family of similar peptides from various wasp venoms. qeios.com These peptides, including the subsequently discovered HR-2 from Vespa orientalis, were recognized for their ability to activate mast cells, often through direct interaction with G proteins, mimicking the function of activated G protein-coupled receptors. targetmol.comwikipedia.org This historical progression from observing the effects of whole venoms to isolating and characterizing specific peptides like MCDP and the mastoparans has significantly advanced our understanding of mast cell biology and the mechanisms of inflammation. qeios.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWUWYATXRNPA-KXQPRXDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H135N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746641 | |
| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80388-04-1 | |
| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Cellular and Molecular Mechanisms of Action
Mast Cell Activation and Degranulation Pathways
Mast cell activation is a critical event in inflammatory and allergic responses, traditionally associated with the cross-linking of immunoglobulin E (IgE) antibodies on the high-affinity IgE receptor, FcεRI. nih.gov However, a growing body of evidence highlights the significance of IgE-independent pathways, which are triggered by a diverse array of molecules, including certain venom peptides. HR-2 is a prime example of a secretagogue that operates through such a mechanism.
Mast Cell Degranulating Peptide HR-2 induces mast cell degranulation through a mechanism that is independent of the IgE/FcεRI receptor complex. This is a hallmark of a class of compounds known as "basic secretagogues," which are typically cationic and amphipathic peptides capable of directly stimulating mast cells. nih.gov The action of HR-2 falls under the umbrella of pseudo-allergic or non-allergic hypersensitivity reactions, as it does not require prior sensitization by allergens. The venom of adult hornets, containing peptides like HR-2, can induce mast cell activation regardless of presensitization. nih.gov This direct activation pathway is crucial for the immediate and localized inflammatory response to a hornet sting. The ability of HR-2 to degranulate rat mast cells underscores its potent and direct action. cpcscientific.com
The degranulation process triggered by HR-2 and other MRGPRX2 agonists exhibits distinct characteristics compared to the classical IgE-mediated pathway. While both pathways culminate in the release of pre-formed mediators stored in granules, such as histamine (B1213489) and proteases, the kinetics and morphology of the secretion can differ. nih.gov Activation of mast cells via MRGPRX2 by various ligands, including peptides similar to HR-2, is known to be a rapid process. nih.gov This swift release of inflammatory mediators is consistent with the acute symptoms observed following a hornet sting. The secretory granules of mast cells are complex organelles that store a variety of bioactive molecules, and their release is a tightly regulated process. nih.gov The specific downstream signaling events initiated by HR-2 binding to its receptor ultimately orchestrate the fusion of these granules with the plasma membrane, leading to the expulsion of their contents into the extracellular space.
Receptor Interactions and Ligand Recognition
The cellular effects of this compound are initiated by its interaction with a specific receptor on the surface of mast cells. This interaction is central to understanding the peptide's mechanism of action and its specificity.
The primary receptor for a wide range of basic secretagogues, including peptides from wasp and hornet venom, is the Mas-related G protein-coupled receptor X2 (MRGPRX2). nih.govresearchgate.net While direct binding studies on HR-2 are limited, its classification as a mast cell degranulating peptide from hornet venom strongly suggests that it acts as a ligand for MRGPRX2. This receptor is predominantly expressed on connective tissue-type mast cells, which are abundant in the skin and peritoneum. nih.gov The UniProt database entry for HR-2 explicitly mentions that its degranulating activity may be linked to the activation of G-protein coupled receptors on mast cells. uniprot.org In mice, the functional ortholog of human MRGPRX2 is Mrgprb2, which also mediates mast cell activation by similar cationic peptides. nih.gov The discovery of MRGPRX2 has been a significant breakthrough in explaining non-IgE-mediated hypersensitivity reactions to various compounds, including venom peptides.
MRGPRX2 is known for its promiscuity, binding to a wide variety of structurally diverse cationic ligands. nih.gov This promiscuity is a key feature of its role as a sensor for various danger signals, including venom components. While HR-2 has a specific amino acid sequence, its cationic and likely amphipathic nature fits the profile of an MRGPRX2 agonist. The interaction between such peptides and MRGPRX2 is thought to involve electrostatic interactions between the positively charged residues of the peptide and negatively charged residues in the receptor's binding pocket. The specificity of HR-2 for MRGPRX2 over other receptors is not fully elucidated, but the potent degranulation it induces suggests a significant interaction.
of this compound
This compound, a linear 14-amino acid peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent initiator of mast cell degranulation and subsequent histamine release. medchemexpress.comcpcscientific.comtargetmol.com Its mechanism of action is primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key receptor involved in non-IgE-mediated mast cell activation. tandfonline.comnih.govresearchgate.net Activation of MRGPRX2 by ligands such as HR-2 triggers a complex and coordinated series of intracellular signaling cascades, culminating in the exocytosis of pre-formed inflammatory mediators stored in cytoplasmic granules. nih.govresearchgate.net
G Protein-Coupling Mechanisms (Gαi, Gαq)
As a G protein-coupled receptor (GPCR), MRGPRX2 initiates intracellular signaling by activating heterotrimeric G proteins. nih.govmdpi.com The activation of MRGPRX2 by specific agonists leads to the engagement of multiple G protein subtypes, primarily from the Gαi and Gαq families. nih.govmdpi.comnih.gov Studies on human skin mast cells, which endogenously express MRGPRX2, have demonstrated that degranulation is dependent on both Gαi and Gαq signaling pathways. nih.govmdpi.com
Research using selective inhibitors has elucidated the relative importance of these G proteins in MRGPRX2-mediated degranulation. Pertussis toxin (PTX), which specifically inhibits Gαi proteins, and the Gαq/11 inhibitor YM-254890 both strongly suppress β-hexosaminidase release from mast cells stimulated with MRGPRX2 agonists. mdpi.com These findings confirm that MRGPRX2 couples to both Gαi and Gαq to execute its degranulation program. mdpi.com While both are required, evidence suggests that the Gαi pathway is particularly relevant in driving the degranulation process in skin mast cells. nih.govmdpi.comnih.gov The specific G protein coupling can, however, be influenced by the cellular context and the specific ligand activating the receptor. nih.gov
| Inhibitor | Target | Effect on MRGPRX2-Mediated Degranulation | Reference |
| Pertussis Toxin (PTX) | Gαi protein | Strong inhibition | mdpi.com |
| YM-254890 | Gαq/11 protein | Strong inhibition | mdpi.com |
Regulation of Intracellular Calcium Mobilization and Ion Channel Involvement
A critical event immediately following G protein activation is a rapid and significant increase in the concentration of intracellular calcium ([Ca2+]i). tandfonline.comspringernature.com This calcium signal is a mandatory prerequisite for mast cell degranulation. nih.gov The mobilization of Ca2+ is a two-phase process involving both release from internal stores and influx from the extracellular environment. nih.gov
The activation of the Gαq-PLC pathway generates IP3, which binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. mdpi.comyoutube.com This initial release is both necessary and sufficient to initiate degranulation. nih.gov The depletion of ER calcium stores subsequently activates store-operated Ca2+ entry (SOCE), a process that mediates a sustained influx of extracellular Ca2+ through channels on the plasma membrane, most notably Orai1. mdpi.comnih.gov While not essential for initiating degranulation, this extracellular Ca2+ influx significantly enhances and sustains the process. nih.gov
The crucial role of these calcium channels has been confirmed using pharmacological inhibitors. 2-aminoethyl diphenylborinate (2-APB), which blocks both IP3Rs and SOCE, and Lanthanum(III) chloride (La3+), an inhibitor of several Ca2+ channels including those involved in SOCE, have been shown to be highly effective at reducing MRGPRX2-mediated degranulation. mdpi.com These results underscore the significance of Ca2+ derived from both the ER and extracellular sources in orchestrating the full degranulatory response. mdpi.com
| Inhibitor | Target | Effect on MRGPRX2-Mediated Degranulation | Reference |
| 2-aminoethyl diphenylborinate (2-APB) | IP3 Receptors and SOCE | High efficacy in reducing degranulation | mdpi.com |
| Lanthanum(III) chloride (La3+) | Store-Operated Ca2+ Entry (SOCE) | Significant reduction in degranulation | mdpi.com |
Downstream Kinase Activation Pathways (e.g., ERK1/2, PI3K, JNK)
The signals generated by G protein activation and calcium mobilization are transduced further downstream by a network of protein kinases. Key among these are the mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), as well as the Phosphoinositide 3-kinase (PI3K)/AKT pathway. nih.govmdpi.com
In human skin mast cells, both the ERK1/2 and PI3K pathways are essential for efficient degranulation following MRGPRX2 activation. nih.gov The PI3K pathway, leading to the activation of the kinase AKT, is a well-established component of degranulation signaling. nih.govmdpi.com The involvement of ERK1/2 in granule exocytosis via this pathway was a more recent discovery, as ERK has traditionally been associated with other cellular functions like cytokine generation. nih.gov Studies using selective kinase inhibitors have solidified the importance of these pathways.
| Inhibitor | Target Pathway | Specific Kinase(s) Inhibited | Effect on MRGPRX2-Mediated Degranulation | Reference |
| Pictilisib | PI3K/AKT | Phosphoinositide 3-kinase (PI3K) | Significant contribution to degranulation | nih.gov |
| SCH772984 | MAPK/ERK | ERK1 and ERK2 | Significant contribution to degranulation | nih.gov |
| SP600125 | MAPK/JNK | c-Jun N-terminal kinase (JNK) | Participates in degranulation | nih.gov |
Interconnection between Early and Late Signaling Events in Mast Cell Degranulation
The signaling cascade triggered by this compound is not a linear sequence of isolated events but a highly interconnected network where early signals directly regulate subsequent steps. A clear dependency exists between the initial G protein activation and the later activation of downstream kinase pathways. nih.govmdpi.com
Research has demonstrated that the phosphorylation, and therefore activation, of both ERK1/2 and AKT is dependent on the initial activation of Gαi. nih.govmdpi.comnih.gov This highlights the pivotal role of Gαi in transmitting the signal from the MRGPRX2 receptor to the kinase cascades that control exocytosis. nih.gov Furthermore, Gαq activation and the subsequent calcium mobilization also contribute to the phosphorylation of ERK, illustrating a point of crosstalk between the parallel G protein-initiated pathways. nih.govmdpi.com The timing of these events is tightly regulated, with G protein coupling and the resultant calcium pulse occurring rapidly, followed by the phosphorylation of kinases and the eventual degranulation. nih.govscispace.com This integrated signaling framework ensures a rapid and robust response to stimuli like HR-2, efficiently linking receptor activation to the release of inflammatory mediators.
Compound and Protein Name Reference
| Name | Type |
| 2-aminoethyl diphenylborinate (2-APB) | Chemical Inhibitor |
| AKT (Protein kinase B) | Protein (Kinase) |
| cyclic AMP (cAMP) | Second Messenger |
| diacylglycerol (DAG) | Second Messenger |
| ERK1/2 (Extracellular signal-regulated kinase 1/2) | Protein (Kinase) |
| Gαi | Protein (G protein subunit) |
| Gαq | Protein (G protein subunit) |
| inositol (B14025) 1,4,5-trisphosphate (IP3) | Second Messenger |
| JNK (c-Jun N-terminal kinase) | Protein (Kinase) |
| Lanthanum(III) chloride (La3+) | Chemical Inhibitor |
| This compound | Peptide |
| MRGPRX2 (Mas-related G protein-coupled receptor X2) | Protein (Receptor) |
| Orai1 | Protein (Ion Channel) |
| Pertussis toxin (PTX) | Protein (Toxin/Inhibitor) |
| Phosphoinositide 3-kinase (PI3K) | Protein (Kinase) |
| Pictilisib | Chemical Inhibitor |
| SCH772984 | Chemical Inhibitor |
| SP600125 | Chemical Inhibitor |
| YM-254890 | Chemical Inhibitor |
Biological Effects and Functional Implications in Research Models
Modulation of Inflammatory Responses by Mast Cell Degranulating Peptide HR-2
The primary and most well-documented biological effect of this compound is its capacity to induce the degranulation of mast cells, leading to the release of a plethora of inflammatory mediators. This action initiates and modulates various aspects of the inflammatory cascade.
Effects on Inflammatory Mediator Release Profiles (e.g., Histamine (B1213489), Proteases)
This compound is a potent secretagogue for mast cells, directly triggering the release of pre-formed mediators stored within their granules. Among these, histamine is a principal component, and its release is a hallmark of HR-2 activity. nih.govcpcscientific.com Upon stimulation by HR-2, mast cells rapidly expel histamine into the extracellular environment, where it exerts its well-known effects on the vasculature and surrounding tissues.
In addition to histamine, mast cell granules are rich in various neutral proteases, such as chymase and tryptase, which play a significant role in the inflammatory response. youtube.com While direct studies detailing the specific profile of proteases released by HR-2 are not extensively available, it is established that mast cell degranulation, in general, leads to the liberation of these enzymes. For instance, other mast cell activators have been shown to induce the release of rat mast cell protease-1 (RMCP-1), RMCP-5, and carboxypeptidase-A from rat peritoneal mast cells. nih.gov It is highly probable that HR-2 induces a similar release of proteases, which can then act on various substrates to either amplify or dampen the inflammatory response. nih.gov
| Mediator | Effect of Mast Cell Degranulation | Reference |
|---|---|---|
| Histamine | Directly released upon stimulation by MCDP HR-2. | nih.govcpcscientific.com |
| Proteases (e.g., Chymase, Tryptase) | Released from granules; can degrade extracellular matrix and activate other signaling molecules. | youtube.com |
Influence on Vascular Permeability in In Vivo Non-Human Models
A key consequence of mast cell degranulation is a significant increase in vascular permeability. The release of vasoactive mediators, particularly histamine, acts on the local microvasculature, causing endothelial cell contraction and the formation of gaps between cells. This leads to the extravasation of plasma and other blood components into the surrounding tissue, a hallmark of inflammation.
While specific in vivo studies quantifying the effect of this compound on vascular permeability are not readily found in the available literature, the strong histamine-releasing capability of HR-2 strongly suggests its potent effect in this regard. Studies using other mast cell degranulators, such as compound 48/80, have demonstrated a marked increase in vascular permeability in rat models, often assessed using the Evans blue dye extravasation assay. oup.com In these experiments, the dye, which binds to serum albumin, leaks out of blood vessels into the tissue upon mast cell activation, providing a quantifiable measure of the increase in permeability. It is highly anticipated that HR-2 would produce a similar, dose-dependent increase in vascular permeability in non-human models.
Interactions with Neuroimmune Systems
Mast cells are often located in close proximity to nerve endings, suggesting a complex interplay between the immune and nervous systems. While direct evidence of HR-2's interaction with neuronal components is limited, the broader context of mast cell-nerve communication provides a framework for understanding its potential role.
Investigating Cross-talk between this compound and Neuronal Components
The anatomical relationship between mast cells and neurons facilitates a bidirectional communication that is crucial in neurogenic inflammation. nih.gov Neuropeptides released from sensory nerve endings can trigger mast cell degranulation, and in turn, mast cell mediators can act on neurons. nih.govnih.gov Although specific studies investigating the direct interaction of HR-2 with neuronal receptors are scarce, it is plausible that this peptide could influence neuronal activity, either directly or indirectly through the mediators it releases. The complex environment of the neuro-immune interface suggests that peptides like HR-2 could contribute to the amplification of inflammatory signals initiated by neuronal activation.
Modulation of Neuropeptide-Induced Mast Cell Responses
Neuropeptides such as Substance P (SP) are potent activators of mast cells and play a significant role in neurogenic inflammation. nih.govnih.gov They can induce mast cell degranulation and the release of inflammatory mediators. While there is no direct evidence available on how this compound specifically modulates neuropeptide-induced responses, the co-stimulation of mast cells with different secretagogues can lead to synergistic or inhibitory effects. For instance, pre-exposure to one stimulus can alter the mast cell's responsiveness to a subsequent, different stimulus. Given that HR-2 is a powerful degranulating agent, it is conceivable that its presence could alter the threshold or magnitude of mast cell activation by neuropeptides like Substance P. Further research is required to elucidate the specific nature of this potential modulatory role.
Comparative Analysis with Other Mast Cell Activators
To better understand the biological activity of this compound, it is useful to compare it with other well-characterized mast cell activators, such as Compound 48/80 and melittin (B549807).
Compound 48/80 is a synthetic polymer widely used in research to induce mast cell degranulation and study the subsequent inflammatory responses. ucl.ac.uk Like HR-2, it is a potent secretagogue that causes the release of histamine and other mediators. ucl.ac.uk However, the mechanism of action of Compound 48/80 is known to involve direct activation of G-proteins in the mast cell membrane.
Melittin, the principal component of bee venom, is another potent mast cell degranulating peptide. It is a 26-amino acid amphipathic peptide that, like HR-2, induces histamine release. The lytic nature of melittin allows it to form pores in cell membranes, which is a key aspect of its degranulating activity.
The biological effects of HR-2 are noted to be similar to those of the mast cell degranulating peptide from bee venom, suggesting a potentially shared or analogous mechanism of action. targetmol.com A comparative analysis highlights the different strategies that various compounds employ to achieve the same endpoint of mast cell degranulation.
| Mast Cell Activator | Source | Primary Mechanism of Action | Key Mediators Released | Reference |
|---|---|---|---|---|
| This compound | Hornet Venom (Vespa orientalis) | Directly induces mast cell degranulation. | Histamine | nih.govcpcscientific.com |
| Compound 48/80 | Synthetic Polymer | Direct G-protein activation. | Histamine, Proteases | nih.govucl.ac.uk |
| Melittin | Bee Venom (Apis mellifera) | Forms pores in the cell membrane. | Histamine | targetmol.com |
Distinctions from Compound 48/80-Induced Degranulation
Compound 48/80 is a synthetic polymer widely used as a basic secretagogue to induce mast cell degranulation in experimental settings. dergipark.org.tr While both HR-2 and Compound 48/80 effectively trigger mast cell degranulation, their mechanisms of action and resulting biological effects exhibit notable differences.
A primary distinction lies in their interaction with mast cell receptors. Compound 48/80 is known to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2). nih.govfrontiersin.org This activation is thought to involve direct stimulation of the G(i/o) class of G proteins.
In contrast, while the precise receptor for HR-2 has not been definitively identified in the reviewed literature, peptides from hornet venom, such as mastoparan (B549812), are known to interact with G-protein coupled receptors, including MRGPRX2. mdpi.com The UniProt database entry for HR-2 suggests its mast cell degranulation activity may be related to the activation of G-protein coupled receptors. uniprot.org However, a direct confirmation of HR-2 binding to and signaling through MRGPRX2 is not explicitly detailed in the available research.
The potency of these compounds in inducing mast cell degranulation also varies. For instance, in LAD2 human mast cells, Compound 48/80 stimulated degranulation with a half-maximal effective concentration (EC50) of 0.03 µg/ml. nih.gov
Table 1: Comparison of Mast Cell Degranulation by HR-2 and Compound 48/80
| Feature | This compound | Compound 48/80 |
|---|---|---|
| Source | Venom of Vespa orientalis nih.govcpcscientific.com | Synthetic polymer dergipark.org.tr |
| Primary Receptor | Likely a G-protein coupled receptor uniprot.org | Mas-related G protein-coupled receptor X2 (MRGPRX2) nih.govfrontiersin.org |
| Signaling Pathway | Presumed to involve G-protein activation uniprot.org | Primarily G(i/o) protein activation |
| EC50 for Degranulation | Not available in reviewed literature | 0.03 µg/ml (LAD2 cells) nih.gov |
This table is based on available data and highlights the need for further research into the specific mechanisms of HR-2.
Comparison with Substance P-Mediated Mast Cell Activation
Substance P, a neuropeptide, is another important endogenous activator of mast cells, particularly in the context of neurogenic inflammation. nih.gov Comparing the actions of HR-2 with Substance P provides further insight into the diverse pathways of mast cell activation.
Substance P activates mast cells through a dual-receptor mechanism, engaging both the neurokinin 1 receptor (NK1R) and the MRGPRX2 receptor. frontiersin.orgnih.gov The N-terminal region of Substance P is crucial for its interaction with MRGPRX2. This dual-receptor engagement allows for a more complex regulation of mast cell responses.
The signaling pathways initiated by Substance P are consequently multifaceted, involving both NK1R- and MRGPRX2-mediated cascades. In contrast, the signaling of HR-2 is less characterized but is presumed to be primarily mediated by a G-protein coupled receptor. uniprot.org
Table 2: Comparison of Mast Cell Activation by HR-2 and Substance P
| Feature | This compound | Substance P |
|---|---|---|
| Source | Venom of Vespa orientalis nih.govcpcscientific.com | Endogenous neuropeptide nih.gov |
| Receptors | Likely a G-protein coupled receptor uniprot.org | Neurokinin 1 Receptor (NK1R) and Mas-related G protein-coupled receptor X2 (MRGPRX2) frontiersin.orgnih.gov |
| Signaling | Presumed G-protein activation uniprot.org | Dual NK1R and MRGPRX2 signaling pathways |
| EC50 for Degranulation | Not available in reviewed literature | 0.1 µM (LAD2 cells) nih.gov |
This table summarizes the known differences and underscores the areas where more research on HR-2 is needed.
Future Directions and Emerging Research Avenues
Unraveling the Specificity and Fine-tuning of MRGPRX2 Ligand Recognition by HR-2
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is characterized by its ability to bind a wide array of structurally diverse cationic ligands, a trait that makes understanding its interaction with any single ligand, such as HR-2, a complex challenge. nih.govnih.gov Future research is centered on elucidating the precise molecular interactions that govern the binding of Mast Cell Degranulating Peptide HR-2 to MRGPRX2.
Structural analyses of MRGPRX2 have revealed a large and accessible ligand-binding pocket. This pocket is thought to have distinct regions that contribute to its promiscuity. For instance, studies on various ligands have identified key negatively charged amino acid residues, such as Asp184 and Glu164, within the transmembrane domains of the receptor that likely form ionic bonds with cationic peptides. nih.gov It is hypothesized that the positively charged residues within the HR-2 peptide sequence are critical for its initial docking and activation of the receptor. However, the specific amino acids of HR-2 that are essential for this interaction have not been definitively identified.
Computational docking studies and structure-activity relationship (SAR) analyses on other peptides, such as Substance P (SP), have successfully identified key residues (e.g., Arg1 and Lys3 in SP) that are indispensable for MRGPRX2 activation. frontiersin.org Similar advanced computational and experimental approaches, including alanine (B10760859) scanning mutagenesis of the HR-2 peptide, are required. Such studies would systematically substitute each amino acid in HR-2 to determine its individual contribution to binding affinity and receptor activation, thereby mapping the peptide's functional "hotspots." These investigations will be crucial for understanding the fine-tuning of ligand recognition and may explain differences in potency and efficacy between HR-2 and other venom peptides like mastoparan (B549812). nih.gov
Detailed Elucidation of Downstream Signaling Network Topologies
Upon activation by its agonists, MRGPRX2 initiates a complex cascade of intracellular signaling events leading to mast cell degranulation and the release of inflammatory mediators. nih.gov While the general pathways have been characterized using various ligands, detailed elucidation of the specific signaling network topology activated by HR-2 is a critical area for future research.
Furthermore, downstream pathways involving Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2, are known to be engaged following MRGPRX2 activation and are essential for the full cellular response, including the synthesis of cytokines and chemokines. nih.govnih.gov Some ligands also promote the recruitment of β-arrestin, which can mediate receptor internalization and desensitization. nih.govupenn.edu
While it is inferred that HR-2 utilizes these established pathways, specific studies are needed to confirm this and to explore potential nuances. For example, it is unknown if HR-2 acts as a "balanced" agonist, activating both G protein and β-arrestin pathways equally, or if it is a "biased" agonist, preferentially activating one pathway over the other. Understanding this is crucial as the signaling bias can dictate the cellular outcome, influencing not just immediate degranulation but also longer-term pro-inflammatory gene expression.
Table 1: Key Components of the General MRGPRX2 Downstream Signaling Pathway
| Component Category | Key Molecules | Primary Function in Pathway |
| Receptor | MRGPRX2 | Binds cationic ligands, initiates signal |
| G Proteins | Gαq, Gαi | Transduce signal from receptor to effectors |
| Primary Effectors | Phospholipase C (PLC) | Generates second messengers IP3 and DAG |
| Second Messengers | Ca2+, IP3, DAG | Amplify signal, trigger degranulation |
| Kinase Pathways | PI3K/AKT, MAPK (ERK1/2) | Regulate degranulation and gene expression |
| Regulatory Proteins | β-arrestin | Mediate receptor internalization/desensitization |
Advanced Investigations of this compound Effects in Complex In Vivo Non-Human Systems
The biological effects of this compound have been primarily characterized by its potent ability to induce histamine (B1213489) release from rat mast cells. cpcscientific.comruixibiotech.commedchemexpress.com However, the broader physiological and pathological consequences of its activity in complex living organisms remain largely unexplored. Future research must move beyond simple in vitro degranulation assays and into advanced in vivo investigations using non-human models.
Such studies are essential for understanding the peptide's role in the context of a complete biological system. For instance, other venom peptides that activate MRGPRX2 or its orthologs, such as mastoparan, have been investigated in mouse models of bacterial skin infection. nih.gov In these studies, mastoparan was shown to promote bacterial clearance and enhance adaptive immunity, suggesting a role for mast cell activation in host defense. nih.gov Another degranulating peptide from bee venom demonstrated neurotoxic effects when administered to rats, highlighting that these peptides can have functions beyond simple mast cell activation. wikipedia.org
Advanced in vivo studies using HR-2 could explore its potential contributions to neurogenic inflammation, host defense against pathogens, or pain and itch responses. nih.gov These investigations would likely involve administering HR-2 to animal models and observing local inflammatory responses, such as vascular permeability and immune cell recruitment, as well as systemic effects. eurekalert.orgnih.gov The development of humanized mouse models, which express human MRGPRX2, could provide an even more relevant platform to study the peptide's effects and bridge the translational gap between animal studies and human physiology. nih.gov
Exploration of Inter-species Differences in Mast Cell Responsiveness to HR-2 and Related Peptides
A significant challenge in mast cell research is the notable difference in receptor orthologs and cellular responses across species. nih.gov The human receptor MRGPRX2 and its most studied mouse ortholog, MrgprB2, share only about 53% sequence identity. nih.gov This disparity results in significant functional differences, including varied affinities for the same ligands and differential responses to antagonists. nih.govnih.gov For example, certain small-molecule inhibitors can effectively block human MRGPRX2 but have no effect on mouse MrgprB2. nih.govresearchgate.net
HR-2 is known to be a potent degranulator of rat mast cells. cpcscientific.comruixibiotech.com However, its activity on human and mouse mast cells has not been well-documented in comparative studies. Given the known species-specific variations in MRGPRX2/MrgprB2, it is highly probable that the responsiveness to HR-2 differs significantly between humans, mice, and rats. Future research should focus on direct, quantitative comparisons of HR-2's effects across these species. This would involve determining key pharmacological parameters, such as the half-maximal effective concentration (EC50) for degranulation and calcium mobilization in mast cells derived from each species.
Such comparative studies are vital for accurately interpreting data from animal models and assessing the potential relevance of HR-2's effects to human health. nih.gov Understanding these inter-species differences will clarify whether rodent models are suitable for studying the specific biological actions of HR-2 and will be essential for the development of any potential therapeutic applications or inhibitors.
Table 2: Comparison of Human and Mouse Mast Cell Receptors
| Feature | Human MRGPRX2 | Mouse MrgprB2 |
| Primary Location | Skin Mast Cells (MCTC) | Connective Tissue Mast Cells (CTMCs) |
| Sequence Homology | N/A | ~53% identity to human MRGPRX2 nih.gov |
| Ligand Profile | Broad; includes neuropeptides, drugs, venom peptides | Broad and overlapping, but with different affinities nih.govupenn.edu |
| Antagonist Sensitivity | Can be specifically inhibited by certain small molecules | Often insensitive to human-specific antagonists nih.gov |
Q & A
Q. What experimental models are suitable for studying Mast Cell Degranulating Peptide HR-2 (MCDP HR-2)-induced mast cell activation?
Methodological Answer: Primary mast cells isolated from rodent peritoneum or mucosal tissues are widely used due to their physiological relevance. For mechanistic studies, the RBL-2H3 rat basophilic leukemia cell line is a standard model . Key protocols include:
- Calcium imaging to track intracellular Ca²⁺ flux during degranulation .
- β-hexosaminidase release assays to quantify granule content secretion .
- Flow cytometry to assess surface markers (e.g., CD63) post-activation.
Validate findings across in vivo models, such as carrageenan-induced paw edema in rats, to correlate cellular responses with systemic effects .
Q. How should this compound be solubilized and stored to maintain stability in experimental settings?
Methodological Answer:
- Solubility: Prepare a stock solution in anhydrous DMSO (10–50 mM), followed by dilution in PBS or cell culture medium. For in vivo studies, use solvents like 30% PEG400 + 5% Tween 80 to enhance bioavailability .
- Storage: Lyophilized powder is stable for 3 years at -20°C; reconstituted aliquots should be stored at -80°C (6 months) to prevent aggregation. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What molecular mechanisms underlie the dual pro-inflammatory and anti-inflammatory effects of MCDP HR-2 in different experimental contexts?
Methodological Answer: MCDP HR-2 induces acute histamine release (pro-inflammatory) but suppresses chronic inflammation via mast cell exhaustion. To dissect this duality:
- Time-course studies: Compare early (1–6 hr) vs. late (24–48 hr) cytokine profiles (e.g., TNF-α, IL-6) in peritoneal mast cells .
- Dose titration: Low doses (1–10 nM) may prime cells, while high doses (>100 nM) cause desensitization .
- Knockout models: Use mast cell-deficient Kitᴹ/Kitᴹⱽ mice to isolate peptide effects from endogenous mediator cascades .
Q. How can structural modifications of MCDP HR-2 improve its specificity for mast cell receptors while minimizing off-target effects?
Methodological Answer:
- Alanine scanning: Systematically replace residues (e.g., Lys⁸, Val¹⁰) to identify critical binding motifs .
- Circular dichroism (CD): Compare secondary structures of analogs to correlate α-helix content with degranulation potency .
- Receptor binding assays: Use RBL-2H3 cells pre-treated with IgE inhibitors to test analog affinity for FcεRI vs. non-specific G-protein-coupled receptors .
Q. What analytical approaches are critical for resolving contradictions in dose-response relationships of MCDP HR-2 across different mast cell models?
Methodological Answer:
- Meta-analysis: Pool data from primary cells, RBL-2H3, and in vivo models using standardized metrics (e.g., EC₅₀ for β-hexosaminidase release) .
- Multivariate regression: Account for variables like cell donor heterogeneity, culture conditions, and solvent composition .
- Cross-validation: Replicate paradoxical findings (e.g., anti-inflammatory effects at high doses) in genetically identical mast cells .
Q. How does the amino acid sequence of MCDP HR-2 dictate its membrane interaction and degranulation efficiency?
Methodological Answer:
- Sequence analysis: The N-terminal hydrophobic residues (FLPLIL) facilitate membrane insertion, while cationic Lys⁸ and Lys¹¹ mediate electrostatic interactions with phospholipids .
- Molecular dynamics (MD) simulations: Model peptide orientation in lipid bilayers to predict disruption kinetics .
- Mutagenesis: Replace Gly⁷ with Pro to test rigidity’s impact on pore formation and calcium influx .
Q. What strategies mitigate batch-to-batch variability in synthetic MCDP HR-2 for reproducible in vivo studies?
Methodological Answer:
- Quality control (QC): Request HPLC purity (>98%), mass spectrometry (MS) verification, and peptide content analysis from suppliers .
- Pre-study validation: Test each batch in a standardized RBL-2H3 degranulation assay and normalize doses by biological activity (e.g., % histamine release) .
- Solvent matching: Use identical formulation buffers (e.g., 0.1% BSA in saline) to minimize excipient-driven variability .
Q. How to design a longitudinal study evaluating chronic effects of MCDP HR-2 on systemic inflammation without inducing tolerance?
Methodological Answer:
- Dosing regimen: Administer subthreshold doses (1–5 μg/kg) every 72 hr to avoid mast cell depletion .
- Biomarker monitoring: Track serum tryptase (acute activation) and IL-10 (compensatory anti-inflammatory response) over 4–6 weeks .
- Control groups: Include compound 48/80 (positive control for tolerance) and vehicle-treated cohorts to isolate peptide-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
